molecular formula C23H19ClN2O3S B11565017 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B11565017
M. Wt: 438.9 g/mol
InChI Key: MEFJBHBXKUTISC-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound featuring a benzothiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the substituted benzoyl chloride. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups, along with the benzothiazole core, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

This compound’s unique structure allows for diverse interactions with biological targets, making it a valuable molecule for drug discovery and development.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C23H19ClN2O3S/c1-3-29-19-10-8-14(12-16(19)24)22(27)25-18-13-15(9-11-20(18)28-2)23-26-17-6-4-5-7-21(17)30-23/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

MEFJBHBXKUTISC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl

Origin of Product

United States

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